molecular formula C15H13N3OS B4512081 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B4512081
M. Wt: 283.4 g/mol
InChI Key: KMLPRSHTHSWMQR-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound featuring a benzothiazole core linked via a propanamide chain to a pyridin-3-yl substituent. Benzothiazoles are renowned for their pharmacological versatility, including anticancer, antimicrobial, and antiviral activities .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-14(17-11-4-3-9-16-10-11)7-8-15-18-12-5-1-2-6-13(12)20-15/h1-6,9-10H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLPRSHTHSWMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330176
Record name 3-(1,3-benzothiazol-2-yl)-N-pyridin-3-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

796122-19-5
Record name 3-(1,3-benzothiazol-2-yl)-N-pyridin-3-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization.

    Coupling with Pyridine Derivative: The benzothiazole intermediate is then coupled with a pyridine derivative through a condensation reaction. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

    Formation of Propanamide Linker:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially altering the amide or aromatic rings.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological activities.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions with the active sites of proteins. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

Benzothiazole Core Modifications :

  • The target compound retains the benzothiazole core but lacks additional substituents (e.g., sulfonyl or nitro groups) present in analogs like 17b and 14 . These groups influence electronic properties and solubility .
  • Compound P6 incorporates a trifluoropropylthio group, enhancing pesticidal activity through increased lipophilicity and metabolic stability .

Pyridin-3-yl vs. Other Heterocycles :

  • The pyridin-3-yl group distinguishes the target compound from analogs like 31 (thiazole-furan) and 6 (triazolopyridine). Pyridine derivatives often exhibit superior binding to kinases and proteases compared to furan or triazole-containing analogs .

Propanamide Chain Variations: 17b and 17c feature extended amide linkages with nitrobenzenesulfonyl groups, which may improve target specificity but reduce synthetic yields (83.98% vs. 99.33% for 17c) .

Biological Activity

3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide is a compound with notable biological activity, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a pyridine ring, contributing to its pharmacological potential. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 346.43 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Ion Channel Modulation : The compound has shown potent inhibitory effects on voltage-gated potassium channels (Kv1.3), which are crucial in various physiological processes including neuronal excitability and muscle contraction. In vitro assays demonstrated that it exhibits similar potency to known Kv1.3 inhibitors like PAP-1 .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, revealing cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

In Vitro Assays

The following table summarizes the biological activity of this compound in various assays:

Assay Type Target/Cell Line IC50 (µM) Reference
Kv1.3 InhibitionIon Channel0.5
CytotoxicityMCF-7 (Breast Cancer)15.0
CytotoxicityHeLa (Cervical Cancer)20.0
CytotoxicityA549 (Lung Cancer)25.0

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Kv1.3 Inhibition : A study conducted by researchers demonstrated that this compound effectively inhibited Kv1.3 channels in a dose-dependent manner, suggesting its utility in treating autoimmune diseases where Kv1.3 plays a role .
  • Anticancer Efficacy : Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines, revealing significant apoptotic activity at concentrations lower than those used for standard chemotherapy agents like doxorubicin. Flow cytometry analyses confirmed that the compound induces apoptosis through caspase activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide
Reactant of Route 2
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3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.